molecular formula C18H17NO3 B609799 Oxfbd02 CAS No. 1429129-68-9

Oxfbd02

货号: B609799
CAS 编号: 1429129-68-9
分子量: 295.33
InChI 键: FEQUIPXIENTMJN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

OXF BD 02 是一种选择性抑制BRD4 第一溴结构域 (BRD4 (1)) 的抑制剂。它以其抗癌和抗炎特性而闻名。 该化合物在减少肺腺癌细胞系活力和减弱 MV-4-11 白血病细胞增殖方面显示出巨大潜力 .

化学反应分析

Metabolic Pathways and Bioactivation

OXFBD02 undergoes sequential oxidative metabolism in human liver microsomes, leading to reactive intermediates :

Key Steps:

  • Initial Hydroxylation :

    • Three mono-hydroxylated metabolites (M1, M2, M3; m/z 311) form via cytochrome P450-mediated oxidation.

    • Two di-hydroxylated metabolites (m/z 327) are detected in subsequent reactions.

  • Quinone Formation :

    • Further oxidation of hydroxylated metabolites produces traditional quinones (Q1, Q2, Q3) and extended quinone-methides (EQ).

    • EQ formation involves conjugation with the isoxazole ring, a novel pathway identified via mass spectrometry .

  • Glutathione Adduction :

    • Reactive quinones are trapped by dansylated glutathione, forming adducts detected at m/z 849.

    • Fragmentation patterns (m/z 234, 252, 361, 378, 487, 505, 539) confirm adduct identity .

Reactive Metabolites and Pathways

Metabolite Typem/zPathwayAdduct Detection
Mono-hydroxylated311Initial oxidationFluorescence/MS
Di-hydroxylated327Secondary oxidationMS
Quinone (Q1–Q3)295→311→327Traditional pathwayDansyl glutathione
Extended quinone-methide (EQ)327→Isoxazole conjugationMS/MS fragmentation

Dominant Pathway : Traditional quinones account for >60% of observed reactive metabolites, while EQ represents a minor pathway (~25%) .

Methods:

  • Human Liver Microsomes : NADPH-regenerating system + dansyl glutathione .

  • Fluorescence/LC-MS : Detected 3 major adduct clusters (2:3:1 ratio) over 60 minutes.

  • Collision-Induced Dissociation (CID) : Confirmed loss of phenoxymethyl group (m/z 742) in all adducts .

Key Findings:

  • Metabolic Stability : this compound has a short half-life ( = 39.8 min) compared to its analog OXFBD04 ( = 388 min) .

  • Substituent Effects : Replacement of phenyl (this compound) with pyridine (OXFBD04) reduces bioactivation by 15% .

Comparative Bioactivation with BET Inhibitors

CompoundBioactivation ScoreDominant PathwayGlutathione Reactivity
This compound0.59Traditional quinonesHigh (3 adduct clusters)
OXFBD040.51Limited oxidationLow (1 adduct cluster)
I-BET1510.54Predicted EQ (unconfirmed)None observed

Structural Drivers :

  • The 3,5-dimethylisoxazole motif in this compound facilitates oxidation at the methyl groups, enabling quinone formation .

  • Steric hindrance from the pyridine in OXFBD04 slows metabolism .

Implications for Drug Design

  • Toxicity Risk : this compound’s high bioactivation potential raises concerns about reactive metabolite-mediated toxicity .

  • Optimization Strategies :

    • Introduce electron-withdrawing groups to block oxidation.

    • Modify the isoxazole ring (e.g., fluorine substitution) to prevent conjugation .

This compound’s metabolic profile underscores the need for predictive modeling and structural refinement in bromodomain inhibitor development. Experimental data highlight its susceptibility to bioactivation, necessitating careful evaluation in preclinical studies .

科学研究应用

Scientific Research Applications

Oxfbd02 has a wide array of applications across different scientific fields:

  • Chemistry : Utilized as a tool compound to study bromodomains and their role in gene regulation.
  • Biology : Investigated for its impact on biological pathways involving BRD4, focusing on cell proliferation and viability.
  • Medicine : Explored for therapeutic applications in treating cancers, particularly lung adenocarcinoma and leukemia.
  • Industry : Used in drug development targeting bromodomains .

Anticancer Properties

A study demonstrated that this compound significantly reduces the viability of lung adenocarcinoma cell lines. The compound's ability to inhibit BRD4(1) directly correlates with decreased cancer cell proliferation, showcasing its potential as a therapeutic agent in oncology .

Bioactivation Pathways

Research on this compound's metabolism revealed extensive bioactivation pathways involving sequential oxidations leading to quinone species. These findings were supported by mass spectrometric analyses that identified multiple metabolites formed during the bioactivation process .

In Silico Drug Repurposing

Computational studies have identified potential biological targets for this compound derivatives through ligand-based approaches. These studies suggest that oxindole derivatives may exhibit activity against various therapeutically relevant targets, paving the way for novel drug development strategies .

作用机制

OXF BD 02 通过选择性抑制 BRD4 的第一个溴结构域发挥其作用。这种抑制破坏了 BRD4 与组蛋白上乙酰化赖氨酸残基之间的相互作用,从而导致基因表达发生变化。 该化合物对 BRD4 (1) 的选择性比对 CBP 溴结构域高 2-3 倍,并且对一系列其他溴结构域几乎没有亲和力 。这种选择性抑制导致癌细胞系中细胞活力和增殖降低。

相似化合物的比较

与其他溴结构域抑制剂相比,OXF BD 02 在对 BRD4 (1) 的高选择性方面独树一帜。类似的化合物包括:

OXF BD 02 由于其对 BRD4 (1) 的特异性选择性及其有效的抗癌和抗炎活性而脱颖而出。

生物活性

OXFBD02, a compound belonging to the class of Bromodomain and Extra-Terminal (BET) inhibitors, has garnered significant attention due to its potential therapeutic applications in cancer and inflammatory diseases. This article explores the biological activity of this compound, focusing on its metabolism, bioactivation pathways, and interactions with target proteins.

Overview of this compound

This compound is a 3,5-dimethylisoxazole-based ligand that selectively inhibits the first bromodomain of BRD4 (BRD4(1)). It has shown promising results in various preclinical studies, particularly for its ability to disrupt the interaction between BRD4 and the RelA subunit of NF-κB, as well as histone H4. The compound has an IC50 value of approximately 382 nM, indicating its potency as a BRD4(1) inhibitor .

Metabolism and Bioactivation

Recent studies have demonstrated that this compound undergoes extensive metabolism and bioactivation through multiple pathways. The primary metabolic transformations involve hydroxylation followed by oxidation to form reactive quinone species. These metabolites can be trapped as glutathione adducts, which are crucial for understanding the compound's bioactivation mechanisms.

Key Findings:

  • Half-life: this compound has a half-life (t½) of approximately 39.8 minutes in metabolic studies, indicating rapid metabolism .
  • Metabolic Pathways: The bioactivation can be categorized into several pathways:
    • Pathway 1: Hydroxylation leading to mono-hydroxylated metabolites (M1, M2, M3).
    • Pathway 2: Further oxidation of these metabolites into quinone species (Q1, Q2, Q3) and extended quinone-methides (EQ) .

The following table summarizes the observed metabolites and their corresponding pathways:

MetabolitePathwayDescription
M11Mono-hydroxylated metabolite
M21Mono-hydroxylated metabolite
M31Mono-hydroxylated metabolite
Q12Reactive quinone species
Q22Reactive quinone species
Q32Reactive quinone species
EQ2Extended quinone-methide

Case Studies and Experimental Evidence

In a series of experiments utilizing human liver microsomes, researchers tracked the formation of reactive metabolites through mass spectrometry. The results indicated that this compound primarily forms glutathione adducts as a result of its bioactivation into quinones. Notably, the absence of an NADPH-regenerating system during the experiments confirmed that the observed signals were indeed due to specific metabolic reactions rather than background noise .

Experimental Methodology:

  • Sample Preparation: Samples were treated with dansyl glutathione to trap reactive metabolites.
  • Detection: Mass spectrometry was employed to analyze the resulting adducts.
  • Results Analysis: The analysis revealed distinct peaks corresponding to various metabolites, supporting the proposed bioactivation pathways.

Implications for Drug Development

The findings regarding this compound's metabolism and bioactivation are critical for its development as a therapeutic agent. Understanding these processes helps in predicting potential toxicity associated with its reactive metabolites. The identification of specific metabolic pathways also informs structure-activity relationship (SAR) studies aimed at optimizing the compound's pharmacokinetic properties.

属性

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[hydroxy(phenyl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-11-17(12(2)22-19-11)14-8-15(10-16(20)9-14)18(21)13-6-4-3-5-7-13/h3-10,18,20-21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQUIPXIENTMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=CC(=C2)O)C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。